Head-to-Head AKR1C3 Inhibitory Potency: Nitrile (923836-09-3) vs. Carboxylic Acid (AKR1C3-IN-1)
In a direct enzymatic assay using purified human recombinant AKR1C3 (His6-tagged, expressed in E. coli BL21(DE3)), the 3-benzonitrile analog (CID 8404968, CAS 923836-09-3) exhibited an IC50 value greater than 30,000 nM, indicating essentially no inhibition [1]. In contrast, the 3-benzoic acid analog (AKR1C3-IN-1, CRT0036521, CAS 327092-81-9) inhibited the same enzyme with an IC50 of 13 nM . This represents a greater than 2,300-fold difference in potency attributable solely to the carboxylate-to-nitrile functional group swap.
| Evidence Dimension | AKR1C3 Enzymatic IC50 |
|---|---|
| Target Compound Data | IC50 > 30,000 nM |
| Comparator Or Baseline | AKR1C3-IN-1 (3-benzoic acid analog), IC50 = 13 nM |
| Quantified Difference | > 2,300-fold weaker inhibition |
| Conditions | Human recombinant His6-tagged AKR1C3 expressed in E. coli BL21(DE3); substrate: 8-acetyl-2,3,5,6-tetrahydro-1H,4H-1,4-epoxybenzo[b]azocin-8-yl acetate (probable dinitrobenzamide-based assay) [1]. |
Why This Matters
For laboratories studying AKR1C3-dependent cancers (prostate, breast), this compound serves as a validated inactive negative control that shares key physicochemical properties with the active lead, enabling rigorous SAR interpretation; procurement of the wrong analog would invalidate weeks of experimental work.
- [1] BindingDB, Entry BDBM50396686: IC50 > 30,000 nM against human recombinant AKR1C3. Data curated by ChEMBL, deposited by the University of Auckland. View Source
